molecular formula C15H18F3NO3 B6670737 N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B6670737
M. Wt: 317.30 g/mol
InChI Key: UAKSVMHPIPJYIT-JSGCOSHPSA-N
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Description

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a phenyloxolan ring and a trifluoroethoxy group

Properties

IUPAC Name

N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3/c16-15(17,18)10-21-9-13(20)19-8-12-6-7-22-14(12)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,19,20)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKSVMHPIPJYIT-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)COCC(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)COCC(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting with the preparation of the phenyloxolan ring This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]urea

  • N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]formohydrazide oxalate

Uniqueness: N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide stands out due to its trifluoroethoxy group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for a wider range of applications.

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